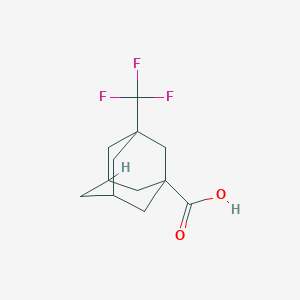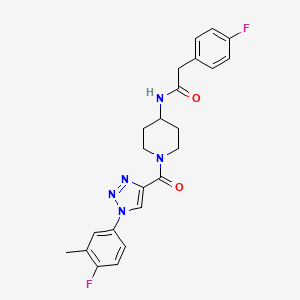
3-(Trifluoromethyl)adamantane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)adamantane-1-carboxylic acid is an organic compound with the molecular formula C12H15F3O2 . It has a molecular weight of 248.25 .
Synthesis Analysis
The synthesis of adamantane derivatives like this compound is often achieved via carbocation or radical intermediates . These intermediates have unique stability and reactivity when compared to simple hydrocarbon derivatives . A new adamantane-based compound was synthesized and characterized by X-ray diffraction (XRD), thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), etc .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more .Chemical Reactions Analysis
Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, using palladium-based catalysts and triphenylphosphines, a Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene was carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 295.5±35.0 °C at 760 mmHg, and a flash point of 132.5±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Derivative Formation
3-(Trifluoromethyl)adamantane-1-carboxylic acid has been utilized in the synthesis of diverse adamantane derivatives. A study by Zhyhadlo et al. (2017) developed a facile synthesis for 1-fluoro-3-(trifluoromethyl)adamantane, demonstrating its potential for preparing various (trifluoromethyl)adamantane derivatives with diverse functional groups such as acids and amines (Zhyhadlo et al., 2017).
Catalytic Applications
The compound has been incorporated into catalytic systems. Lysenko et al. (2019) described the use of a related adamantane derivative, 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid, in synthesizing a MoVI oxide organic hybrid, which was employed in various catalytic oxidation reactions (Lysenko et al., 2019).
Physicochemical Studies
In the field of medicinal chemistry, understanding the physicochemical properties of adamantane derivatives is crucial. Jasys et al. (2000) investigated the solution- and solid-state properties of fluoroadamantane acids and amines, including 3,5,7-tri-fluoroadamantane-1-carboxylic acid, providing insights into their structural and electronic characteristics (Jasys et al., 2000).
Antibacterial Activity
The antibacterial properties of adamantane-1-carboxylic acid derivatives have also been explored. Doležálková et al. (2012) prepared a monoacylglycerol derivative of adamantane-1-carboxylic acid and evaluated its effectiveness against various Gram-positive and Gram-negative bacteria, highlighting its potential in antimicrobial applications (Doležálková et al., 2012).
Drug Development and Molecular Design
Adamantane derivatives have been extensively used in drug development. Wei et al. (2019) synthesized and characterized 3-phenyl-adamantane-1-carboxylic acid, demonstrating its application in medicinal chemistry for the treatment of neurological diseases and type-2 diabetes (Wei et al., 2019).
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity . Future research could focus on the development of novel methods for their preparation and the potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives .
Propriétés
IUPAC Name |
3-(trifluoromethyl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O2/c13-12(14,15)11-4-7-1-8(5-11)3-10(2-7,6-11)9(16)17/h7-8H,1-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIASLMWBGBODPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53343-18-3 |
Source


|
| Record name | 3-(trifluoromethyl)adamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichlorobenzyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2397808.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)


![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)
![5-(1-adamantyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2397824.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397826.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B2397827.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2-ethylpyrrolidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2397829.png)
![N-(3,5-dimethoxyphenyl)-5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B2397830.png)